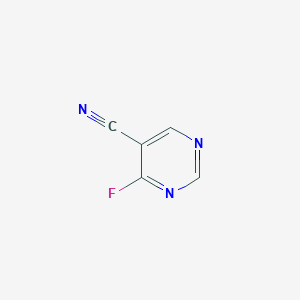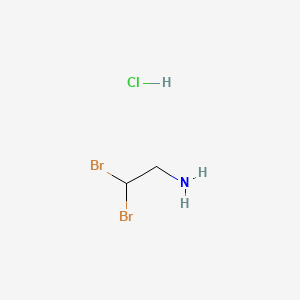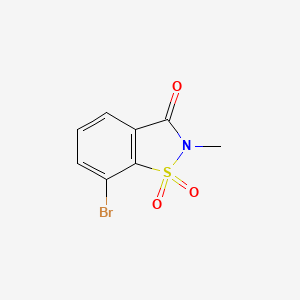
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a chemical compound with the molecular formula C8H6BrNO3S It is a derivative of benzothiazole, featuring a bromine atom at the 7th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the bromination of 2-methylbenzothiazole followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature control, and reaction time are critical factors in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 7-amino-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione derivatives.
Scientific Research Applications
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 7-Fluoro-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
- 7-Iodo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
Uniqueness
7-Bromo-2-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C8H6BrNO3S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6BrNO3S/c1-10-8(11)5-3-2-4-6(9)7(5)14(10,12)13/h2-4H,1H3 |
InChI Key |
YXNIGHDHRBDSQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



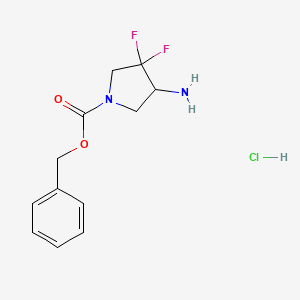
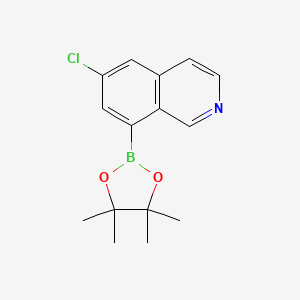

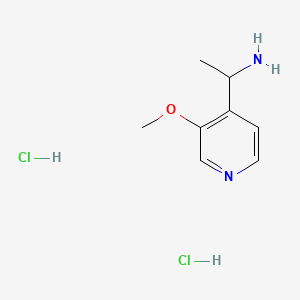
![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)


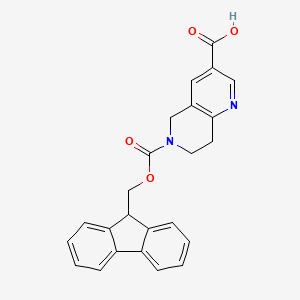
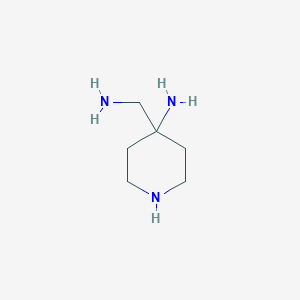

![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
